6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound is notable for its potential applications in medicinal chemistry and materials science, attributed to its unique structural features, including a bromine atom at the 6-position and a carbonyl group at the 2-position of the imidazo[4,5-b]pyridine core. The molecular formula for this compound is CHBrNO, and it has been identified with the CAS number 148038-83-9 .
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are recognized for their diverse biological activities, including anticancer and antimicrobial properties.
The synthesis of 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate cyclization and improve yield.
In laboratory settings, the synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice. For example, using continuous flow reactors can enhance efficiency and yield during industrial production. Purification methods such as recrystallization and chromatography are employed to isolate high-purity products from the reaction mixture .
The molecular structure of 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one features a planar arrangement of non-hydrogen atoms with root mean square deviations of 0.015 Å and 0.019 Å for the two independent molecules in its asymmetric unit. The molecules form a zigzag chain through C—H⋯O hydrogen bonds within the crystal lattice .
Key structural data include:
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes several types of chemical reactions:
The mechanism of action for 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one primarily involves its interaction with biological targets through specific binding interactions facilitated by its unique structural features. The presence of both nitrogen-containing rings allows it to engage in hydrogen bonding and π-stacking interactions with biomolecules, potentially leading to inhibition of specific enzymatic activities or modulation of receptor functions .
The physical properties of 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one include:
Chemical properties include:
Relevant data indicate that this compound exhibits significant potential for further chemical modifications due to its reactive sites .
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific applications:
N-Alkylation of the imidazo[4,5-b]pyridine core is critical for installing the 1,3-dimethyl groups in the target compound. The most efficient approach employs phase-transfer catalysis (PTC) under solid-liquid conditions. In a representative protocol, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one reacts with methyl iodide (2.5 equivalents) in dimethylformamide (DMF) at room temperature, using potassium carbonate (K₂CO₃) as a base and tetra-n-butylammonium bromide (TBAB) as the catalyst. This yields 6-bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one within 12 hours, achieving isolated yields of 70–85% after purification [1] [7].
The reaction’s regioselectivity is influenced by the alkyl halide’s steric and electronic properties. For example, ethyl bromoacetate predominantly targets the N1 position due to its higher electrophilicity, while methyl iodide favors N3-alkylation. Benzyl halides exhibit mixed N3/N4 regioselectivity, necessitating chromatographic separation of isomers [4] [7]. Optimization studies confirm that excess alkylating agent (2.0–2.5 eq.) and anhydrous DMF minimize di-alkylation byproducts. Alternative solvents like acetonitrile reduce byproduct formation but extend reaction times to 24–48 hours [2] [8].
Table 1: N-Alkylation Efficiency with Different Agents
Alkylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Methyl iodide | K₂CO₃/TBAB | DMF | 12 | 85 |
Benzyl bromide | K₂CO₃/TBAB | DMF | 12 | 49 (N3) |
Ethyl bromoacetate | K₂CO₃ | DMF | 10 | 65 (N1) |
Allyl bromide | K₂CO₃ | CH₃CN | 24 | 78 |
Regioselective bromination at the C6 position is typically performed early in the synthesis due to the pyridine ring’s electron-deficient nature. Direct electrophilic bromination of 1,3-dimethylimidazo[4,5-b]pyridin-2-one using molecular bromine (Br₂) in acetic acid at 60°C achieves >90% regioselectivity, but harsh conditions promote decomposition [8]. A superior method employs N-bromosuccinimide (NBS) in DMF at 100°C, enabling C6 bromination in 16 hours with 92% yield and minimal side products [2] [8].
The reaction mechanism involves electrophilic aromatic substitution, where NBS generates Br⁺ ions that target the electron-rich C6 carbon adjacent to the pyridinic nitrogen. Solvent choice significantly impacts selectivity: Polar aprotic solvents like DMF enhance electrophilicity, while chloroform or dichloromethane reduces reactivity. Pre-brominated precursors (e.g., 5-bromopyridine-2,3-diamine) offer an alternative route, allowing imidazo ring formation post-bromination [7].
Table 2: Bromination Methods for C6 Functionalization
Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NBS | DMF | 100 | 16 | 92 |
Bromine (Br₂) | Acetic acid | 60 | 4 | 75 |
NBS | Chloroform | 60 | 8 | 68 |
Microwave-assisted synthesis dramatically accelerates both bromination and N-alkylation steps. For example, N-alkylation of 6-bromoimidazo[4,5-b]pyridin-2-one with methyl iodide under microwave irradiation (150 W, 120°C) completes in 20 minutes versus 12 hours conventionally, with yields improving to 88–92% [7]. Similarly, C6 bromination using NBS in DMF achieves >95% conversion in 15 minutes at 100°C under microwave conditions [7].
Continuous flow systems enhance scalability and safety, particularly for exothermic reactions like bromination. A optimized flow setup involves:
Table 3: Microwave vs. Conventional Synthesis Parameters
Reaction Step | Method | Temperature (°C) | Time | Yield (%) |
---|---|---|---|---|
N-Methylation | Microwave | 120 | 20 min | 92 |
N-Methylation | Conventional | 25 | 12 h | 85 |
C6 Bromination (NBS) | Microwave | 100 | 15 min | 95 |
C6 Bromination (NBS) | Conventional | 100 | 16 h | 92 |
Final purification of 6-bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one employs recrystallization or column chromatography based on impurity profiles. Recrystallization from ethyl acetate/hexane (1:3 v/v) yields colorless crystals with >99% purity, leveraging the compound’s moderate solubility in ethyl acetate at elevated temperatures (solubility: 25 mg/mL at 60°C) and low solubility in hexane [1]. For crude mixtures containing regioisomers (e.g., N1/N3-alkylated byproducts), silica gel chromatography with ethyl acetate/hexane gradients (10–50% EtOAc) resolves analogues with Rf values differing by 0.15–0.3 [4] [7].
Analytical monitoring via TLC (silica gel, UV detection) or HPLC (C18 column, acetonitrile/water mobile phase) ensures purity validation. Recrystallized material typically displays superior crystallinity and lower residual solvent content (<0.1% by GC-MS) versus chromatographed product. Large-scale processes (>100 g) favor recrystallization due to lower cost and solvent consumption [1] [8].
Table 4: Purification Techniques and Outcomes
Method | Solvent System | Purity (%) | Recovery (%) | Key Applications |
---|---|---|---|---|
Recrystallization | Ethyl acetate/hexane | >99 | 85 | Bulk isolation (>50 g) |
Column Chromatography | EtOAc/hexane (gradient) | 98 | 75 | Isomer separation |
Recrystallization | DCM/methanol | 98 | 80 | Polar impurity removal |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7